Pyridine, 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)-
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Overview
Description
Pyridine, 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)- is a heterocyclic compound that features a pyridine ring fused with an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-acetylpyridine with phenylhydrazine to form an intermediate, which then undergoes cyclization in the presence of an oxidizing agent to yield the desired compound . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
Pyridine, 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of Pyridine, 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpyridine: Similar in structure but lacks the isoxazole ring.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused with a pyridine ring and exhibit different biological activities.
Uniqueness
Pyridine, 3-(4,5-dihydro-5-phenyl-3-isoxazolyl)- is unique due to the presence of both pyridine and isoxazole rings, which confer distinct chemical and biological properties
Properties
CAS No. |
154131-65-4 |
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Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-phenyl-3-pyridin-3-yl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)14-9-13(16-17-14)12-7-4-8-15-10-12/h1-8,10,14H,9H2 |
InChI Key |
SYCIBYJUPBHOCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CN=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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